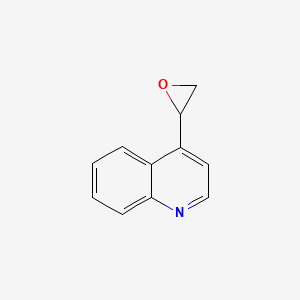

4-(Oxiran-2-yl)quinoline

Description

Significance of the Quinoline (B57606) Nucleus in Chemical Sciences

The quinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the world of chemical sciences. nih.govbritannica.com This bicyclic system is not merely a structural curiosity; it is a "privileged substructure" in drug design, appearing in a vast array of natural products and synthetic molecules with significant pharmacological properties. nih.govresearchgate.net

The versatility of the quinoline ring is evident in its presence in a wide spectrum of therapeutic agents. orientjchem.org Historically, the most prominent examples are the antimalarial drugs quinine (B1679958) and chloroquine (B1663885). nih.govbritannica.com However, the biological activities associated with quinoline derivatives extend far beyond this initial application, encompassing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov This broad range of activities stems from the ability of the quinoline nucleus to interact with various biological targets, often through mechanisms like DNA intercalation and inhibition of key enzymes. orientjchem.org The electronic nature of the quinoline ring, with its capacity for both electrophilic and nucleophilic substitution, allows for extensive chemical modification, enabling chemists to fine-tune its biological profile. nih.gov

Overview of Oxirane Moieties in Organic Synthesis

The oxirane, or epoxide, is a three-membered cyclic ether that is a highly valuable functional group in organic synthesis. fiveable.me Its significance lies in the inherent ring strain of the three-membered ring, which makes it susceptible to ring-opening reactions by a wide variety of nucleophiles. fiveable.me This reactivity provides a powerful and stereospecific method for the introduction of two adjacent functional groups, making epoxides versatile building blocks for the construction of complex molecules. fiveable.memdpi.comnih.govrsc.org

The epoxidation of alkenes is a common method for the synthesis of oxiranes, with reagents like meta-chloroperoxybenzoic acid (mCPBA) being frequently employed. acs.org The ability to control the stereochemistry of the epoxide through asymmetric epoxidation reactions further enhances its utility in the synthesis of chiral molecules. acs.org The ring-opening of epoxides can be catalyzed by both acids and bases, and the regioselectivity of the attack is dependent on the reaction conditions and the substitution pattern of the epoxide. This controlled reactivity allows for the synthesis of a diverse array of products, including diols, amino alcohols, and ethers. fiveable.me

Research Trajectory of 4-(Oxiran-2-yl)quinoline and Analogous Structures

The compound 4-(Oxiran-2-yl)quinoline, which integrates the quinoline core with the reactive epoxide ring, has emerged as a molecule of interest in medicinal chemistry. evitachem.com Its structure presents a unique combination of a planar aromatic system capable of π-π stacking interactions and a reactive electrophilic site in the oxirane ring that can form covalent bonds with biological nucleophiles. evitachem.com

Research has focused on the synthesis of 4-(Oxiran-2-yl)quinoline and its derivatives as key intermediates for the development of novel therapeutic agents. evitachem.comnih.gov For instance, derivatives of 4-(oxiran-2-yl)quinoline have been investigated for their potential as antibacterial and antimycobacterial agents. nih.govnih.gov The synthesis of these compounds often involves the epoxidation of a corresponding vinylquinoline precursor. nih.gov

A notable example is the synthesis of (R)- and (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline, which serves as a crucial scaffold for creating a library of compounds with potential antimalarial activity, building upon the legacy of quinoline-based drugs like mefloquine. researchgate.netnih.gov The oxirane ring in these structures is opened by various amines to generate a diverse set of amino alcohol derivatives, which are then screened for their biological activity. nih.gov This approach highlights the role of 4-(oxiran-2-yl)quinoline and its analogs as versatile intermediates in the generation of compound libraries for drug discovery. researchgate.net

Furthermore, research into analogous structures, such as those with substitutions on the quinoline ring or modifications of the linker between the two moieties, aims to explore the structure-activity relationships and optimize the pharmacological properties of this class of compounds. mdpi.comtandfonline.comresearchgate.net The collective research trajectory indicates a growing interest in harnessing the combined chemical properties of the quinoline nucleus and the oxirane ring for the development of new and effective therapeutic agents.

Data on 4-(Oxiran-2-yl)quinoline and Related Compounds

| Compound Name | Molecular Formula | Key Research Finding | Reference |

| 4-(Oxiran-2-yl)quinoline | C11H9NO | Serves as a building block for pharmaceutical compounds. evitachem.com | evitachem.com |

| (R)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline | C12H7F6NO | Key intermediate for synthesizing quinolineaminoethanols with antibacterial activity. nih.gov | nih.gov |

| (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline | C12H7F6NO | Enantiomeric intermediate used in the synthesis of potential antimalarial agents. researchgate.netnih.gov | researchgate.netnih.gov |

| 6-substituted-4-(2-methyloxiran-2-yl)quinoline | Varies | Precursor to (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives with antimycobacterial potential. nih.gov | nih.gov |

| 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime | C28H28N4O4 | Exhibited strong antiproliferative activities against various cancer cell lines. researchgate.net | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

4-(oxiran-2-yl)quinoline |

InChI |

InChI=1S/C11H9NO/c1-2-4-10-8(3-1)9(5-6-12-10)11-7-13-11/h1-6,11H,7H2 |

InChI Key |

KXFFIFVDZJVCLW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Oxiran 2 Yl Quinoline Architectures

Strategic Precursor Derivatization and Functionalization

The journey towards 4-(oxiran-2-yl)quinoline often commences with the strategic modification of readily available quinoline (B57606) precursors. Quinoline-4-ol systems serve as a versatile starting point, allowing for the introduction of various functional groups at the C4 position, which are essential for the subsequent construction of the oxirane ring.

Transformation of Quinoline-4-ol Systems

Quinoline-4-ol, which exists in tautomeric equilibrium with quinolin-4(1H)-one, is a key precursor that can be converted into more reactive intermediates. This transformation is pivotal for subsequent carbon-carbon and carbon-heteroatom bond formations. The hydroxyl group at the C4 position can be readily converted into a good leaving group, such as a halide, paving the way for a variety of nucleophilic substitution and cross-coupling reactions.

Preparation of Key Intermediates (e.g., 4-bromoquinolines, 4-vinylquinolines, quinoline-4-carbaldehydes)

The conversion of quinoline-4-ol into key intermediates is a critical step in the synthesis of 4-(oxiran-2-yl)quinoline.

4-Bromoquinolines: A common and effective method for activating the C4 position is the conversion of quinoline-4-ol to 4-bromoquinoline (B50189). This can be achieved using various brominating agents. For instance, treatment of quinoline-4-ol with phosphorus tribromide (PBr₃) in an inert solvent like N,N-dimethylformamide (DMF) provides 4-bromoquinoline in good yield.

| Reactant | Reagent | Solvent | Product | Yield |

| Quinolin-4-ol | PBr₃ | DMF | 4-Bromoquinoline | 88% |

4-Vinylquinolines: The vinyl group, a direct precursor to the oxirane ring via epoxidation, can be introduced at the C4 position through cross-coupling reactions. 4-Bromoquinoline is a suitable substrate for such transformations. For example, a palladium-catalyzed cross-coupling reaction of 4-bromoquinoline with a vinylating agent like 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (D4V) in the presence of a suitable ligand and an activator such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can afford 4-vinylquinoline.

Quinoline-4-carbaldehydes: The aldehyde functionality at the C4 position is another valuable handle for elaborating the oxirane ring, for example, through a Wittig-type reaction followed by epoxidation. While direct formylation of quinoline-4-ol can be challenging, a multi-step sequence is often employed. One approach involves the conversion of quinoline-4-ol to a quinoline-4-carboxylic acid derivative, which can then be reduced to the corresponding aldehyde. Alternatively, a more direct route involves the oxidation of 4-methylquinoline, which can be synthesized from quinoline precursors. A metal-free oxidation using hypervalent iodine(III) reagents like phenyliodine diacetate (PIDA) in the presence of an acid has been shown to be effective for this transformation. researchgate.net

Stereocontrolled Construction of the Oxirane Functionality

With the key vinyl or aldehyde intermediates in hand, the next crucial phase is the stereocontrolled construction of the oxirane ring. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making enantioselective and diastereoselective methods paramount.

Enantioselective Synthetic Routes (e.g., Asymmetric Dihydroxylation Derived Approaches)

The synthesis of enantiomerically enriched 4-(oxiran-2-yl)quinoline can be achieved through several powerful asymmetric reactions.

Sharpless Asymmetric Epoxidation: For precursors containing an allylic alcohol moiety, such as 1-(quinolin-4-yl)prop-2-en-1-ol (B13500751) (which can be prepared from quinoline-4-carbaldehyde), the Sharpless asymmetric epoxidation is a highly effective method. chem-station.comorganic-chemistry.orgwikipedia.org This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant to deliver the epoxide oxygen to one face of the double bond with high enantioselectivity. chem-station.comorganic-chemistry.orgwikipedia.org The choice of the L-(+)-DET or D-(-)-DET ligand dictates the stereochemical outcome of the epoxidation. chem-station.comorganic-chemistry.orgwikipedia.org

Sharpless Asymmetric Dihydroxylation: An alternative and highly reliable approach involves the asymmetric dihydroxylation of 4-vinylquinoline. nih.gov The Sharpless asymmetric dihydroxylation (AD) reaction, using a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQD)₂PHAL in AD-mix-β or (DHQ)₂PHAL in AD-mix-α) and a stoichiometric co-oxidant, can convert the vinyl group into a chiral diol with high enantiomeric excess. nih.gov This diol can then be converted into the corresponding epoxide through a two-step process involving selective tosylation of the primary hydroxyl group followed by intramolecular cyclization under basic conditions.

| Alkene Substrate | Reagent | Chiral Ligand | Product |

| 4-Vinylquinoline | OsO₄ (cat.), K₃Fe(CN)₆ | (DHQD)₂PHAL | (R)-1-(Quinolin-4-yl)ethane-1,2-diol |

| 4-Vinylquinoline | OsO₄ (cat.), K₃Fe(CN)₆ | (DHQ)₂PHAL | (S)-1-(Quinolin-4-yl)ethane-1,2-diol |

Diastereoselective Synthesis

In cases where the substrate already contains a stereocenter, the diastereoselective construction of the oxirane ring becomes crucial. This is often achieved through substrate-controlled reactions where the existing stereocenter directs the approach of the oxidizing agent.

For instance, the epoxidation of a chiral allylic alcohol precursor, such as 1-(quinolin-4-yl)prop-2-en-1-ol, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can proceed with high diastereoselectivity. The hydroxyl group can direct the epoxidation to occur on the same face of the double bond through the formation of a hydrogen-bonded transition state, leading predominantly to the syn-epoxy alcohol. The level of diastereoselectivity can be influenced by the reaction conditions and the steric and electronic nature of the substrate.

Synthesis of Structurally Modified 4-(Oxiran-2-yl)quinoline Analogues

The synthesis of structurally modified analogues of 4-(oxiran-2-yl)quinoline is of significant interest for structure-activity relationship (SAR) studies in drug discovery. Modifications can be introduced on the quinoline nucleus or on the oxirane ring itself.

One reported example is the synthesis of 6-substituted-4-(2-methyloxiran-2-yl)quinolines. The synthetic route starts with a Pfitzinger reaction to construct the substituted quinoline-4-carboxylic acid core. This is followed by conversion to the corresponding carboxamide, which upon reaction with a Grignard reagent (methylmagnesium bromide) yields a 1-(6-substituted quinolin-4-yl)ethenone intermediate. Subsequent epoxidation of this enone furnishes the desired 6-substituted-4-(2-methyloxiran-2-yl)quinoline analogues.

| Starting Material | Key Intermediate | Final Product |

| 5-Substituted isatin | 6-Substituted-quinoline-4-carboxylic acid | 6-Substituted-4-(2-methyloxiran-2-yl)quinoline |

This modular approach allows for the introduction of a variety of substituents at the C6 position of the quinoline ring, enabling the exploration of how these modifications impact the biological properties of the final compounds.

Perfluoroalkyl-Substituted Quinoline-Epoxide Scaffolds

The incorporation of perfluoroalkyl groups, such as the trifluoromethyl (CF3) group, into organic molecules can significantly alter their physicochemical and biological properties. Several methods for the direct C-H perfluoroalkylation of quinoline derivatives have been developed, which can be applied to the synthesis of perfluoroalkyl-substituted 4-(oxiran-2-yl)quinolines. These reactions are typically performed on the quinoline core prior to the introduction of the vinyl and subsequent epoxidation steps.

One notable method involves the 2-position-selective C-H perfluoroalkylation of quinoline derivatives. This regioselective transformation can be achieved without the need for pre-functionalization of the quinoline ring. The reaction can proceed at room temperature and demonstrates a high tolerance for various functional groups. acs.orgacs.org For instance, the use of perfluoroalkyltrimethylsilanes in the presence of a suitable activating agent can lead to the direct introduction of perfluoroalkyl groups at the C2-position of the quinoline ring. acs.orgacs.org

Another approach focuses on the C3-perfluoroalkylation of 4-quinolones using sodium perfluoroalkyl sulfinates. researchgate.net This metal-free method provides direct access to C3-perfluoroalkylated 4-quinolones, which can then be converted to the corresponding quinolines and subsequently to the 4-(oxiran-2-yl) derivatives.

The following interactive data table summarizes representative examples of direct perfluoroalkylation reactions on the quinoline scaffold.

| Starting Material | Perfluoroalkylating Agent | Catalyst/Reagent | Position of Substitution | Yield (%) | Reference |

|---|---|---|---|---|---|

| Quinoline | Me3SiCF3 | KHF2, PhI(OAc)2 | 2 | 85 | acs.orgacs.org |

| 6-Methylquinoline | Me3SiC2F5 | KHF2, PhI(OAc)2 | 2 | 83 | acs.orgacs.org |

| 1-Methyl-4-quinolone | NaSO2CF3 | (NH4)2S2O8 | 3 | 75 | researchgate.net |

Introduction of Other Substituent Patterns

The synthesis of 4-(oxiran-2-yl)quinoline derivatives with a variety of other substituents on the quinoline ring allows for the fine-tuning of the molecule's properties. Numerous classical and modern synthetic methods can be employed to prepare substituted quinolines that can serve as precursors.

The Friedländer synthesis, for example, allows for the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form substituted quinolines. organic-chemistry.org The Gould-Jacobs reaction provides a route to 4-hydroxyquinolines, which can be subsequently converted to 4-chloroquinolines, versatile intermediates for further functionalization. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for introducing aryl, heteroaryl, and alkyl groups onto the quinoline nucleus. nih.gov These reactions typically utilize a halo-substituted quinoline as the starting material.

The following interactive data table provides an overview of different synthetic methods for introducing various substituents onto the quinoline ring.

| Synthetic Method | Reactants | Catalyst/Reagent | Type of Substituent Introduced | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | 2-Aminobenzaldehyde, Ethyl acetoacetate | Base | Methyl, Carboxyethyl | organic-chemistry.org |

| Gould-Jacobs Reaction | Aniline, Diethyl 2-(ethoxymethylene)malonate | Heat | Hydroxy, Carboxyethyl | nih.govresearchgate.net |

| Suzuki Coupling | 4-Bromoquinoline, Phenylboronic acid | Pd catalyst, Base | Phenyl | nih.gov |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | ICl, Br2 | Halogen | nih.gov |

Elucidating the Chemical Reactivity and Mechanistic Pathways of 4 Oxiran 2 Yl Quinoline

Comprehensive Analysis of Epoxide Ring-Opening Reactions

The epoxide ring is a highly strained three-membered ether, making it susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate. The presence of the quinoline (B57606) moiety, an aromatic heterocycle, is expected to influence the electronic environment of the epoxide and thus its reactivity.

Nucleophilic Attack Mechanisms

Nucleophilic ring-opening of epoxides can proceed via two main mechanisms, SN1 or SN2, depending on the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile.

Under basic or neutral conditions , the reaction typically follows an SN2 pathway. A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous opening of the ring and formation of a new bond. This process results in an inversion of stereochemistry at the site of attack. The attack is generally directed at the less sterically hindered carbon atom.

Under acidic conditions , the epoxide oxygen is first protonated, creating a better leaving group (a hydroxyl group) and making the epoxide carbons more electrophilic. The mechanism can have characteristics of both SN1 and SN2 reactions. The nucleophile will preferentially attack the carbon atom that can better stabilize a positive charge (the more substituted carbon), reflecting an SN1-like character. However, the reaction still proceeds with an inversion of stereochemistry, a hallmark of the SN2 mechanism.

The reaction of epoxides with primary and secondary amines is a fundamental method for the synthesis of β-amino alcohols. For 4-(Oxiran-2-yl)quinoline, this reaction would involve the nucleophilic attack of the amine's lone pair of electrons on one of the epoxide carbons. This would open the ring to form a 1-(quinolin-4-yl)-3-(alkylamino)propan-2-ol derivative. The reaction is typically carried out by heating the epoxide with the amine, sometimes in a solvent like alcohol or water.

Table 1: Hypothetical Products from Amine-Mediated Epoxide Opening of 4-(Oxiran-2-yl)quinoline

| Nucleophile (Amine) | Predicted Product Name |

|---|---|

| Primary Amine (R-NH₂) | 1-(Alkylamino)-3-(quinolin-4-yl)propan-2-ol |

Note: The table is based on predicted reactivity. Specific yields and reaction conditions are not available in the literature.

Oxygen nucleophiles, such as water, alcohols (alkoxides), and phenols, as well as sulfur nucleophiles like thiols (thiolates), are also capable of opening the epoxide ring.

With alcohols or phenols under basic conditions (using the corresponding alkoxide or phenoxide), the reaction would yield an ether. For example, reaction with sodium methoxide (B1231860) would theoretically produce a methoxy (B1213986) alcohol derivative.

With thiols , which are generally more nucleophilic than their oxygen counterparts, the reaction is often faster and leads to the formation of β-hydroxy thioethers.

The ring-opening of epoxides with hydrohalic acids (like HCl, HBr, HI) is a classic transformation that produces halohydrins. The reaction proceeds under acidic conditions, meaning the epoxide oxygen is protonated first. The halide ion then acts as the nucleophile. In the case of 4-(Oxiran-2-yl)quinoline, reaction with hydrochloric acid would be expected to yield a chlorohydrin, specifically 1-chloro-3-(quinolin-4-yl)propan-2-ol or 2-chloro-3-(quinolin-4-yl)propan-1-ol, depending on the regioselectivity.

Regiochemical and Stereochemical Outcomes of Ring Opening

The regioselectivity and stereochemistry are critical aspects of epoxide ring-opening reactions.

Regiochemistry : In basic or neutral media (SN2), the nucleophile attacks the less sterically hindered carbon of the epoxide. For 4-(Oxiran-2-yl)quinoline, this would be the terminal carbon of the oxirane ring. In acidic media, the attack occurs at the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.

Stereochemistry : Epoxide ring-opening via the SN2 mechanism is stereospecific and results in an inversion of configuration at the carbon atom that is attacked. If the epoxide carbon is a stereocenter, its configuration will be inverted in the product.

Formation of Diverse Chemical Scaffolds via Epoxide Rearrangements

Epoxides can undergo rearrangement reactions, typically under acidic or high-temperature conditions. These rearrangements can lead to the formation of carbonyl compounds (aldehydes or ketones) or allylic alcohols. The specific product depends on the structure of the epoxide and the reaction conditions. For 4-(Oxiran-2-yl)quinoline, acid-catalyzed rearrangement could potentially lead to the formation of a quinoline-substituted aldehyde or ketone. However, without experimental data, the specific pathways and products of such rearrangements remain speculative.

Oxidative Transformations of the Quinoline Framework

The nitrogen atom of the quinoline ring is susceptible to oxidation, leading to the formation of a quinoline N-oxide. This transformation alters the electronic properties of the quinoline ring, making it more reactive towards both electrophilic and nucleophilic substitution. The synthesis of 4-(oxiran-2-yl)quinoline N-oxide can be achieved by treating the parent quinoline with an oxidizing agent, most commonly a peroxy acid such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). prepchem.com The reaction involves the direct transfer of an oxygen atom from the peroxy acid to the quinoline nitrogen. The resulting N-oxide is a valuable intermediate for further functionalization of the quinoline ring system. nih.gov

Catalytic Transformations Involving the Oxirane Ring

The reactivity of the oxirane ring in 4-(Oxiran-2-yl)quinoline can be precisely controlled and enhanced through the use of various catalysts. Catalysis is crucial for achieving high efficiency, selectivity (regio- and stereoselectivity), and mild reaction conditions for the ring-opening and cycloaddition reactions discussed previously.

Lewis acids are commonly employed to activate the epoxide ring towards nucleophilic attack. They coordinate to the oxygen atom of the oxirane, polarizing the C-O bonds and making the carbon atoms more electrophilic. This activation facilitates ring-opening by weaker nucleophiles.

In the synthesis of cyclic carbonates from CO₂, various catalytic systems, including ionic liquids and metal-organic frameworks (ZIFs), have proven effective. mdpi.comrsc.org These catalysts not only activate the epoxide but also facilitate the incorporation of CO₂. Similarly, the cycloaddition of aziridines and CO₂ to form oxazolidinones is effectively catalyzed by lanthanide complexes. organic-chemistry.org The choice of catalyst is critical in directing the reaction towards the desired product with high yield and selectivity.

Computational and Theoretical Investigations into 4 Oxiran 2 Yl Quinoline Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules. For 4-(Oxiran-2-yl)quinoline derivatives, these methods elucidate the distribution of electrons and energy levels, which are key determinants of their chemical nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a highly effective theoretical approach for determining a compound's stability, calculating its structure, and understanding molecular interactions and optical properties. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed for geometry optimization to find the most stable molecular conformations. nih.govrsc.org

These calculations provide critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, DFT is used to compute electronic properties such as dipole moments and atomic charges, which help in understanding the molecule's polarity and the reactivity of different atomic sites. scirp.org Theoretical vibrational frequencies calculated via DFT can be compared with experimental spectroscopic data (like IR and Raman) to confirm the structural integrity of the synthesized compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and kinetic stability of molecules. nih.gov This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that determines chemical reactivity, optical properties, and kinetic stability. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For quinoline derivatives, FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack, guiding the synthesis of new compounds and explaining their reaction mechanisms. nih.gov

| Property | Description | Relevance to 4-(Oxiran-2-yl)quinoline |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack, likely on the quinoline ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack, particularly the strained oxirane ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; correlates with chemical reactivity and stability. | A smaller gap suggests higher reactivity, influencing reaction rates and pathways. |

Molecular Modeling and Dynamics Simulations

While quantum calculations provide a static picture of electronic structure, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time. researchgate.net These methods are particularly valuable for studying large systems and exploring conformational flexibility and intermolecular interactions.

Conformational Landscape Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. 4-(Oxiran-2-yl)quinoline, with its flexible linkage between the rigid quinoline core and the oxirane ring, can adopt multiple conformations. Molecular dynamics (MD) simulations can be used to explore this conformational landscape by simulating the atomic motions over time, typically nanoseconds. nih.govmdpi.com These simulations reveal the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred shapes of the molecule is crucial for predicting how it might interact with other molecules, such as biological receptors. researchgate.net

Intermolecular Interaction Analysis

Molecular dynamics simulations are also instrumental in analyzing how molecules interact with their environment, such as a solvent or a biological target like a protein. researchgate.netnih.gov For quinoline derivatives, MD simulations can model the stability of a ligand-protein complex, identifying key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking. researchgate.netresearchgate.net By calculating binding energies, these simulations can predict the affinity of a molecule for a specific target, which is a critical step in drug discovery. researchgate.net For 4-(Oxiran-2-yl)quinoline, this could involve studying its interactions with enzymes, predicting how the oxirane ring might be positioned for a reaction.

In Silico Prediction of Reaction Pathways and Selectivity

Computational methods can forecast the course of chemical reactions, providing valuable information on potential products, reaction rates, and selectivity before experiments are conducted in a laboratory. drugtargetreview.com

For 4-(Oxiran-2-yl)quinoline, a key reaction of interest is the ring-opening of the strained oxirane (epoxide) moiety. researchgate.net This reaction is synthetically important and is often a key step in the metabolism of epoxide-containing compounds. mdpi.com Theoretical studies can model the reaction mechanism, for instance, under nucleophilic attack. By calculating the activation energies for different potential pathways (e.g., attack at different carbon atoms of the oxirane ring), computational chemistry can predict the regioselectivity and stereoselectivity of the reaction. researchgate.netbeilstein-journals.org Methods like the artificial force induced reaction (AFIR) can be used to explore various reaction possibilities and identify viable synthetic routes. drugtargetreview.com Furthermore, in silico models are being developed to predict the metabolism of molecules, which is crucial for assessing the potential biotransformation of compounds like 4-(Oxiran-2-yl)quinoline within a biological system. mdpi.com

| Computational Method | Application to 4-(Oxiran-2-yl)quinoline | Insights Gained |

| Transition State Search | Locating the highest energy point along a reaction coordinate for oxirane ring-opening. | Determines the activation energy, which correlates with the reaction rate. |

| Reaction Path Following | Mapping the entire energetic profile of a chemical reaction from reactants to products. | Confirms the proposed mechanism and identifies any intermediate species. |

| Selectivity Prediction | Comparing activation energies for competing reaction pathways (e.g., Sₙ2 vs. E2). | Predicts the major product of a reaction (regio- and stereoselectivity). researchgate.net |

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies focused on the structure-activity relationship (SAR) of 4-(Oxiran-2-yl)quinoline and its derivatives. While computational methods such as Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to elucidate the SAR of various quinoline derivatives, dedicated research on the 4-(oxiran-2-yl) substituted scaffold appears to be unpublished.

General computational studies on other classes of quinoline derivatives have provided valuable insights into their mechanisms of action and the structural features crucial for their biological effects. These studies often highlight the importance of substituent size, electronic properties, and spatial arrangement on the quinoline core for activity against various biological targets. However, without specific research on 4-(Oxiran-2-yl)quinoline, any extrapolation of these findings would be speculative and would not adhere to the required standards of scientific accuracy for this specific compound.

Therefore, this section cannot provide detailed research findings or data tables on the computational derivation of SAR for 4-(Oxiran-2-yl)quinoline derivatives due to the lack of available data in the public scientific domain.

Applications of 4 Oxiran 2 Yl Quinoline and Its Derivatives in Advanced Chemical Research

Foundation for New Chemical Entity Discovery

The quest for new drugs to combat a range of diseases has highlighted the importance of versatile chemical scaffolds that can be readily modified to optimize biological activity. 4-(Oxiran-2-yl)quinoline serves as an exemplary foundational molecule in this endeavor, providing a gateway to a multitude of pharmacologically relevant structures.

Design and Synthesis of Pharmacologically Relevant Scaffolds

The quinoline (B57606) ring system is a core component of numerous pharmaceuticals, and its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov The presence of the oxirane ring in 4-(Oxiran-2-yl)quinoline allows for the facile introduction of various side chains and functional groups through ring-opening reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols. This synthetic flexibility is paramount in the design of new pharmacologically relevant scaffolds. By strategically choosing the nucleophile, chemists can systematically alter the physicochemical properties of the resulting molecules, such as their size, shape, polarity, and hydrogen bonding capacity, to enhance their interaction with biological targets.

Exploration in Antimalarial Research (Scaffold Modification)

Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new antimalarial agents. nih.gov The quinoline scaffold is central to some of the most important antimalarial drugs, including chloroquine (B1663885) and mefloquine. The modification of the quinoline nucleus is a key strategy in the search for new compounds effective against resistant parasites. ucsf.edu

The reactivity of the oxirane ring in 4-(Oxiran-2-yl)quinoline can be exploited to synthesize novel amino alcohol derivatives, a structural motif present in many antimalarial drugs. For instance, reaction with various amines can lead to the formation of side chains that are crucial for antimalarial activity. Research on quinoline-pyrazolopyridine hybrids has shown that specific substitutions on the quinoline and associated rings can lead to compounds with considerable antimalarial potency. nih.gov One study synthesized a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives and evaluated their in vitro activity against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov

| Compound | Substituents on Aryl Rings | IC₅₀ (µM) against P. falciparum (3D7 strain) |

|---|---|---|

| 5o | 4-chlorophenyl, phenyl | Data not specified in abstract |

| 5p | 4-chlorophenyl, 4-chlorophenyl | Most potent in the series |

| 5r | 4-chlorophenyl, p-tolyl | Data not specified in abstract |

While this study did not start from 4-(Oxiran-2-yl)quinoline, the resulting structures highlight the importance of specific substitution patterns on the quinoline core for antimalarial activity, patterns that could potentially be achieved through modifications of a 4-(Oxiran-2-yl)quinoline-derived scaffold.

Development of Antibacterial and Antimycobacterial Precursors

The rise of antibiotic resistance is another pressing global health issue, driving the search for new antibacterial and antimycobacterial agents. nih.gov Quinoline derivatives have shown promise in this area, exhibiting activity against a range of bacterial and mycobacterial strains. nih.goviosrjournals.orgbiointerfaceresearch.comnih.gov

A significant study directly utilized a derivative of 4-(Oxiran-2-yl)quinoline in the synthesis of potential antimycobacterial agents. Specifically, 6-substituted-4-(2-methyloxiran-2-yl)quinoline was used as a key intermediate to produce a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives. nih.gov These compounds were then evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv.

| Compound | Activity against M. tuberculosis H37Rv |

|---|---|

| 8a | Comparable to pyrazinamide |

| 8h | Comparable to pyrazinamide |

| 8c, 8d, 8e, 8g, 8k, 8o | Good activity against S. albus |

| 8c | Good activity against P. mirabilis |

| 8n | Good activity against E. coli |

The results indicated that compounds 8a and 8h showed activity comparable to the standard drug pyrazinamide. nih.gov Furthermore, several compounds in the series displayed good activity against other bacterial species. nih.gov This research provides a clear example of how the oxirane moiety in a 4-substituted quinoline can be opened to generate biologically active molecules, underscoring the potential of 4-(Oxiran-2-yl)quinoline as a precursor for novel antibacterial and antimycobacterial agents. nih.gov Other studies on quinolinequinones have also demonstrated their potential as anti-mycobacterial agents, with some analogues showing excellent inhibitory activity. researchgate.net

Investigation in Anticancer Compound Research

The quinoline scaffold is a key feature in a number of anticancer agents, and its derivatives have been extensively investigated for their antiproliferative activity. mdpi.commdpi.com The mechanisms of action for these compounds are diverse and include the inhibition of topoisomerases, DNA intercalation, and the modulation of various signaling pathways. nih.govsemanticscholar.orgnih.govnih.govnih.gov

Antiproliferative Studies: Numerous studies have reported the synthesis of novel quinoline derivatives and their evaluation against various cancer cell lines. For instance, new di- and trimeric quinoline derivatives have been synthesized and shown to possess in vitro antiproliferative activities against human fibroblast primary cultures and human solid cancer cell lines such as MCF-7 (breast cancer) and PA 1 (ovarian cancer). nih.gov Another study reported that a quinoline derivative, 1-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-(4-methoxylphenyl)urea, exhibited antiproliferative activity with a GI₅₀ of 35.1 µM against HeLa (cervix cancer) cells. researchgate.net The versatility of the 4-(Oxiran-2-yl)quinoline structure allows for the synthesis of a wide range of derivatives that can be screened for antiproliferative activity against a panel of cancer cell lines.

DNA Intercalation: DNA intercalators are compounds that can insert themselves between the base pairs of DNA, leading to a disruption of DNA replication and transcription, and ultimately to cell death. nih.gov The planar aromatic structure of the quinoline ring is a common feature in many DNA intercalating agents. While direct studies on DNA intercalation by derivatives of 4-(Oxiran-2-yl)quinoline are not prominent, the broader class of quinoline compounds has been shown to possess this property. nih.gov The synthesis of novel quinoline hybrids can lead to compounds with significant DNA binding affinities. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. nih.govmdpi.com They are a well-established target for cancer chemotherapy. Several quinoline derivatives have been identified as inhibitors of topoisomerase I and/or topoisomerase II. nih.govsemanticscholar.orgnih.govmdpi.com For example, pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit topoisomerase I and IIα activity. nih.govmdpi.com The development of such inhibitors is a key area of anticancer drug discovery, and the 4-(Oxiran-2-yl)quinoline scaffold provides a starting point for the synthesis of novel compounds to be evaluated for topoisomerase inhibitory activity.

Role in Supramolecular Chemistry and Materials Science

Beyond its applications in medicinal chemistry, the quinoline moiety is also of significant interest in supramolecular chemistry and materials science. Its ability to engage in π-π stacking and coordinate with metal ions makes it a valuable component in the construction of supramolecular assemblies and functional materials.

Corrosion Inhibition Studies of Quinoline-Based Compounds

Corrosion is a major issue in many industries, leading to significant economic losses. The use of organic corrosion inhibitors is a common strategy to protect metallic surfaces from degradation in aggressive environments. jmaterenvironsci.comkfupm.edu.sa Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly in acidic media. jmaterenvironsci.comkfupm.edu.saresearchgate.netbiointerfaceresearch.comspe.org

The effectiveness of quinoline-based corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. jmaterenvironsci.com This adsorption is facilitated by the presence of the aromatic quinoline ring and heteroatoms (nitrogen and, in some derivatives, oxygen or sulfur), which can interact with the vacant d-orbitals of the metal. biointerfaceresearch.com

Several studies have investigated the corrosion inhibition mechanism of various quinoline derivatives on mild steel in hydrochloric acid solutions. jmaterenvironsci.comresearchgate.net These studies have employed techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. The results consistently show that the inhibition efficiency of quinoline derivatives increases with their concentration. jmaterenvironsci.com

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) at 303 K |

|---|---|

| 100 | Data not specified in abstract |

| 200 | Data not specified in abstract |

| 300 | Data not specified in abstract |

| 400 | Data not specified in abstract |

| 500 | 93.4 |

Polarization studies have revealed that many quinoline derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. jmaterenvironsci.com The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. jmaterenvironsci.com The reactive oxirane ring of 4-(Oxiran-2-yl)quinoline provides a convenient handle for synthesizing a variety of quinoline derivatives with different functional groups, which can then be systematically studied for their corrosion inhibition properties.

Self-Assembled Monolayers (SAMs) Formation

A thorough search of scientific literature did not yield any studies describing the use of 4-(Oxiran-2-yl)quinoline or its derivatives in the formation of self-assembled monolayers. The potential for the quinoline moiety to anchor to a substrate or for the epoxide group to react with a functionalized surface remains a theoretical possibility, but one that is not documented in available research.

Chiral Building Blocks in Asymmetric Synthesis

Similarly, no specific examples or detailed research findings on the application of 4-(Oxiran-2-yl)quinoline as a chiral building block in asymmetric synthesis could be located. While chiral epoxides are fundamental in this area of synthesis, the use of this particular quinoline-substituted epoxide as a starting material for complex, stereocontrolled molecular architectures is not reported in the accessible scientific literature. researchgate.netbgu.ac.ilnih.govsigmaaldrich.com

Prospective Research Directions and Methodological Advances for 4 Oxiran 2 Yl Quinoline Research

Innovations in Green Chemistry for Synthesis

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. nih.govresearchgate.net However, these procedures often involve hazardous chemicals, harsh reaction conditions like high temperatures, long reaction times, and the use of stoichiometric proportions of reagents, leading to significant environmental and economic concerns. nih.govresearchgate.net Similarly, conventional epoxidation methods frequently employ peracids, which generate an equivalent amount of acid waste. mdpi.com

Green chemistry offers a paradigm shift towards more sustainable synthetic routes. For the quinoline core, researchers are increasingly adopting methods like microwave-assisted and ultrasound-assisted synthesis, which can dramatically reduce reaction times and improve yields. nih.govmdpi.com One-pot synthesis and the use of nanocatalysts are also gaining prominence, offering streamlined processes and enhanced catalyst recyclability. nih.govnih.gov For the epoxide moiety, greener alternatives include the use of hydrogen peroxide (H₂O₂) as an oxidant, which produces only water as a byproduct, and the application of heterogeneous catalysts to simplify purification and minimize waste. mdpi.com The integration of these green principles promises a more environmentally benign and efficient pathway for the production of 4-(Oxiran-2-yl)quinoline.

| Aspect | Traditional Synthesis Methods | Green Chemistry Innovations |

|---|---|---|

| Quinoline Synthesis | Skraup, Friedländer, Doebner-von Miller reactions; often require harsh acids, high temperatures, and produce significant waste. nih.govresearchgate.net | Microwave/ultrasound assistance, one-pot reactions, use of green solvents (e.g., water), and recyclable nanocatalysts. nih.govmdpi.comnih.gov |

| Epoxidation | Use of stoichiometric peracids (e.g., m-CPBA), leading to acidic waste byproducts. mdpi.com | Catalytic epoxidation using safer oxidants like H₂O₂ or molecular oxygen; use of heterogeneous and polymer-supported catalysts. mdpi.com |

| Solvents | Often reliant on volatile and hazardous organic solvents. nih.gov | Use of water, ionic liquids, or solvent-free conditions. researchgate.net |

| Efficiency | Multiple steps, long reaction times, and often complex work-up procedures. nih.gov | Reduced reaction times, higher yields, and simplified purification processes. researchgate.netmdpi.com |

Integration of High-Throughput Synthesis and Screening Methodologies

The discovery and optimization of bioactive compounds can be significantly accelerated by integrating high-throughput synthesis and screening (HTS). nih.gov This approach allows for the rapid generation of large libraries of chemical analogs and their subsequent evaluation for desired biological activities. For 4-(Oxiran-2-yl)quinoline, this involves the parallel synthesis of numerous derivatives with diverse substitutions on the quinoline ring. nih.gov

Emerging technologies like microdroplet-assisted reactions, which have been successfully used for the rapid synthesis of related quinoxaline (B1680401) derivatives, offer a platform for accelerated reaction times and improved yields, often without the need for a catalyst. nih.govresearchgate.net Once a library of 4-(Oxiran-2-yl)quinoline derivatives is synthesized, HTS can be employed to screen them against various biological targets. nih.gov These miniaturized, automated assays can measure biochemical or cellular responses, quickly identifying "hit" compounds. nuvisan.com The data generated from these large-scale screens can then be analyzed using cheminformatics to prioritize the most promising candidates for further development. nih.gov

| Stage | Methodology | Application to 4-(Oxiran-2-yl)quinoline Research |

|---|---|---|

| Library Synthesis | Parallel synthesis, combinatorial chemistry, microdroplet reactions. nih.govresearchgate.net | Rapid generation of a diverse library of 4-(Oxiran-2-yl)quinoline derivatives with varied functional groups. |

| Screening | Automated high-throughput screening (HTS) using biochemical, cellular, or phenotypic assays. nih.govnuvisan.com | Fast evaluation of the entire library against specific enzymes, receptors, or cell lines to identify active compounds. |

| Hit Identification | Data analysis and cheminformatics. nih.gov | Identification of initial "hits" based on activity and structure-activity relationships. |

| Lead Optimization | Iterative cycles of synthesis and screening. | Systematic modification of hit compounds to improve potency, selectivity, and other key properties. |

Development of Advanced Analytical Techniques for Complex Derivatives (e.g., Chiral HPLC for enantiomeric purity)

The epoxide ring in 4-(Oxiran-2-yl)quinoline contains a stereogenic center, meaning the molecule exists as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. nih.govrjptonline.org Therefore, the ability to separate, identify, and quantify the individual enantiomers of 4-(Oxiran-2-yl)quinoline and its derivatives is crucial.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this purpose. sigmaaldrich.commdpi.com Chiral HPLC methods enable the baseline separation of enantiomers, allowing for the accurate determination of enantiomeric purity or enantiomeric excess (% ee). nih.govrjptonline.org The development of a robust and validated chiral HPLC method is essential for both quality control during synthesis and for studying the stereospecific interactions of each enantiomer with biological systems. For quinoline-based drugs like hydroxychloroquine, specific CSPs such as Chiralpak AD-H have been successfully used to resolve the enantiomers under normal phase conditions. nih.gov

| Technique | Principle | Importance for 4-(Oxiran-2-yl)quinoline |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. sigmaaldrich.com | Separates the (R) and (S) enantiomers for individual analysis and quantification. nih.gov |

| Chiral Stationary Phases (CSPs) | Common types include polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based, and cyclodextrin-based phases. mdpi.comnih.gov | The choice of CSP and mobile phase is critical for achieving successful enantioseparation. |

| Enantiomeric Excess (% ee) Determination | Calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com | Quantifies the purity of a single-enantiomer sample, which is a critical parameter for regulatory approval and clinical studies. rjptonline.org |

| Nuclear Magnetic Resonance (NMR) | Use of chiral shift reagents to induce chemical shift differences between enantiomers. | An alternative method for determining enantiomeric purity, complementing HPLC data. |

Application of Machine Learning and Artificial Intelligence in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. mdpi.comspringernature.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby guiding the design of new molecules with enhanced properties. For 4-(Oxiran-2-yl)quinoline, AI and ML can be applied to accelerate the design-synthesize-test cycle.

Computational techniques like molecular docking can predict how different derivatives of 4-(Oxiran-2-yl)quinoline bind to a specific protein target, providing insights into potential mechanisms of action. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized derivatives. nih.govdntb.gov.ua Furthermore, molecular dynamics simulations can assess the stability of the compound within a protein's binding site over time. nih.gov More advanced generative AI models can even design entirely new molecules (de novo design) that are optimized for specific properties, offering a powerful tool for exploring novel chemical space around the 4-(Oxiran-2-yl)quinoline scaffold. mdpi.comnih.gov

| AI/ML Tool | Application in Molecular Design | Specific Use for 4-(Oxiran-2-yl)quinoline |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict the biological activity of compounds based on their chemical structure. nih.gov | Predicting the activity of new derivatives to prioritize synthesis efforts. dntb.gov.ua |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a biological target. nih.govsemanticscholar.org | Visualizing binding modes with target proteins and guiding modifications to improve binding. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time to assess the stability of a ligand-protein complex. nih.gov | Confirming the stability of docked poses and understanding dynamic interactions. nih.gov |

| Generative Models (Deep Learning) | Designs novel molecular structures with desired physicochemical and biological properties from scratch (de novo design). mdpi.comnih.gov | Generating innovative quinoline-based structures with predicted high activity and favorable drug-like properties. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(Oxiran-2-yl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves epoxidation of a quinoline precursor with a vinyl group. For example, meta-chloroperbenzoic acid (mCPBA) is a widely used oxidizing agent for epoxidizing alkenes adjacent to aromatic systems . Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature (0–25°C), and stoichiometric control to minimize over-oxidation. Purification via column chromatography or crystallization is critical to isolate the epoxide from side products like diols or peroxides. Reaction yields can vary (e.g., 50–75%) depending on steric hindrance and electronic effects of substituents on the quinoline core .

Q. Which analytical techniques are most reliable for characterizing 4-(Oxiran-2-yl)quinoline?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the epoxide ring (δ 3.5–4.5 ppm for oxirane protons) and quinoline aromatic protons .

- X-ray Crystallography : Resolves stereochemistry and bond angles of the epoxide ring. SHELX programs (e.g., SHELXL) are standard for refining crystal structures .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, distinguishing the compound from impurities .

Advanced Research Questions

Q. How can competing side reactions during epoxidation be mitigated to optimize 4-(Oxiran-2-yl)quinoline synthesis?

- Methodological Answer : Competing dihydroxylation (e.g., via acid-catalyzed ring-opening) is minimized by:

- Using anhydrous solvents and inert atmospheres to prevent water ingress.

- Adding catalytic amounts of bases (e.g., NaHCO) to neutralize acidic byproducts.

- Employing selective oxidizing agents like dimethyldioxirane (DMDO) for sterically hindered alkenes .

Q. What role does epoxide stereochemistry play in the biological activity of 4-(Oxiran-2-yl)quinoline derivatives?

- Methodological Answer : The cis/trans configuration of the epoxide ring affects reactivity with biological nucleophiles (e.g., cysteine residues in enzymes). For example:

- Chiral Chromatography : Enantiomers are resolved using chiral stationary phases (e.g., Chiralpak IA) to isolate biologically active forms .

- Stereochemical Analysis : Circular dichroism (CD) or vibrational circular dichroism (VCD) confirms absolute configuration, which correlates with inhibitory potency in enzyme assays .

Q. How can contradictory biological activity data for 4-(Oxiran-2-yl)quinoline derivatives be reconciled?

- Methodological Answer : Discrepancies often arise from:

- Purity Variability : Impurities >5% can skew assays. High-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity) is essential .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter compound stability and bioavailability.

- Structural Analogues : Related compounds (e.g., 4-(2-Aminoethoxy)quinoline derivatives) show divergent activities due to substituent effects on solubility and target binding .

Data Contradiction Analysis

Q. Why do reported yields for 4-(Oxiran-2-yl)quinoline synthesis vary across studies?

- Critical Factors :

- Oxidizing Agent Efficiency : mCPBA gives higher yields (70–80%) compared to HO-based systems (40–50%) due to better electrophilicity .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states but may promote side reactions in protic media .

- Workup Protocols : Inadequate quenching of excess oxidizer can lead to post-synthesis degradation.

Research Applications

Q. What are the potential pharmacological applications of 4-(Oxiran-2-yl)quinoline, based on structurally related compounds?

- Biological Insights :

- Anticancer Activity : Quinoline epoxides inhibit topoisomerase II by forming covalent adducts with DNA-enzyme complexes. For example, 4-(Adamantan-1-yl)quinoline derivatives show IC values <10 μM in MCF-7 cells .

- Antimicrobial Properties : Epoxide rings in 2-furylquinolines disrupt bacterial cell wall synthesis via transpeptidase inhibition .

Methodological Best Practices

Q. What strategies ensure reproducibility in 4-(Oxiran-2-yl)quinoline research?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.